(2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid
Description
(2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid: is a complex organic compound characterized by its unique quinoxaline structure
Properties
IUPAC Name |
(2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)17-15(10-16(20)21)18-13-4-2-3-5-14(13)19-17/h2-10,18H,1H3,(H,20,21)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQJQBIZSDPQJZ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2=NC3=CC=CC=C3N/C2=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the quinoxaline ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid exerts its effects involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms.
Comparison with Similar Compounds
Quinoxaline-2-carboxylic acid: Shares the quinoxaline core but differs in the functional groups attached.
4-Methylquinoxaline: Similar structure but lacks the acetic acid moiety.
2-Phenylquinoxaline: Similar core structure with a phenyl group instead of the acetic acid moiety.
Uniqueness: (2Z)-2-[3-(4-methylphenyl)-1H-quinoxalin-2-ylidene]acetic acid is unique due to its specific combination of the quinoxaline core and the acetic acid moiety, which imparts distinct chemical and biological properties not found in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
